4-Nitrobenzoic acid

概要

説明

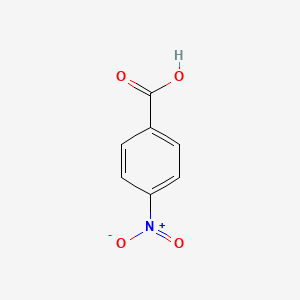

4-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It appears as a pale yellow crystalline solid and is known for its role as a precursor in the synthesis of various other compounds, including 4-nitrobenzoyl chloride, which is used in the production of the anesthetic procaine and folic acid .

準備方法

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic acid can be synthesized through the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to the steric protection provided by the polymer backbone .

Industrial Production Methods: In industrial settings, this compound is commonly produced by the oxidation of 4-nitrotoluene with molecular oxygen. This process can yield the acid in high purity and is efficient for large-scale production .

化学反応の分析

a) Oxidation of 4-Nitrotoluene

-

Reagents : Oxygen or sodium dichromate (Na₂Cr₂O₇) under acidic conditions .

-

Mechanism : The methyl group in 4-nitrotoluene is oxidized to a carboxylic acid.

b) Oxidation of 4-Nitrobenzyl Alcohol

-

Reagents : Gold oxide (Au₂O₃), silver oxide (Ag₂O), copper oxide (CuO), oxygen, and sodium hydroxide (NaOH) in water at 42°C for 16 hours .

-

Conditions : Optimized for catalytic efficiency and selectivity .

| Substrate | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 4-Nitrotoluene | O₂ or Na₂Cr₂O₇/H⁺ | Not specified | >90% |

| 4-Nitrobenzyl alcohol | Au₂O₃, Ag₂O, CuO, O₂, NaOH | 42°C | 90% |

Reduction to 4-Aminobenzoic Acid

The nitro group undergoes reduction to form 4-aminobenzoic acid, a precursor for pharmaceuticals like procaine:

Conversion to 4-Nitrobenzoyl Chloride

The carboxylic acid group reacts with chlorinating agents:

a) N-Oxygenation by AurF Enzyme

-

Enzyme : AurF from Streptomyces thioluteus oxidizes 4-aminobenzoic acid to this compound during aureothin biosynthesis .

-

Conditions : pH 7.5–8.0, optimized for biocatalytic applications .

-

Significance : Rare enzymatic nitro group formation in natural product synthesis .

b) Microbial Degradation

-

Organism : Burkholderia cepacia strain PB4 degrades 4-nitrobenzoate alongside 4-aminobenzoate in batch cultures .

-

Pathway : Sequential reduction and deamination, with complete mineralization under optimized conditions .

Hazard and Reactivity Data

Research Highlights

科学的研究の応用

Pharmaceutical Applications

4-Nitrobenzoic acid is primarily recognized as a precursor in the synthesis of important pharmaceutical compounds.

- Precursor for Local Anesthetics : 4-NBA is a key intermediate in the production of procaine (novocaine), a widely used local anesthetic. Its esterification with ethanol yields ethyl 4-nitrobenzoate, which can be further transformed into procaine .

- Synthesis of Folic Acid : It serves as a precursor for the synthesis of folic acid, an essential vitamin involved in DNA synthesis and repair .

- Antimicrobial Activity : Studies have shown that derivatives of 4-NBA exhibit antimicrobial properties. For instance, compounds synthesized from 4-NBA have demonstrated activity against various bacterial strains, indicating potential for development into new antibiotics .

Industrial Applications

This compound finds use in various industrial processes.

- Dyes and Pigments : It is utilized in the manufacture of dyes and pigments due to its ability to undergo various chemical transformations, making it valuable in the textile industry .

- Polymer Production : 4-NBA is used as a monomer in the production of polymeric materials. Its derivatives can enhance the properties of polymers, making them suitable for specific applications such as coatings and adhesives .

Research and Development

Research on 4-NBA has led to significant findings in chemistry and biology.

- Metabolic Studies : Investigations into the metabolism of 4-NBA have revealed its conversion into various metabolites in vivo. For example, studies using HPLC have analyzed the metabolic pathways of 4-NBA in rats, providing insights into its pharmacokinetics and potential toxicity .

- Toxicological Research : Long-term studies have indicated that 4-NBA may pose carcinogenic risks under certain conditions. An oral carcinogenicity study showed increased incidences of adenomas in female rats exposed to high doses over extended periods, highlighting the need for caution in its use .

Data Summary

Case Studies

- Esterification Process : A recent study demonstrated an environmentally friendly method for synthesizing ethyl 4-nitrobenzoate from 4-NBA using ultradispersed zeolite catalysts under ultrasound irradiation. This method enhances yield while minimizing environmental impact .

- Carcinogenicity Study : A comprehensive two-year study evaluated the long-term effects of 4-NBA on rats. The findings indicated significant health risks associated with high doses, underscoring the importance of regulatory measures when handling this compound .

作用機序

The mechanism of action of 4-nitrobenzoic acid involves its participation in various biochemical pathways. For instance, during metabolism, the nitro group is reduced to form 4-hydroxyaminobenzoic acid and 4-aminobenzoic acid . These metabolites can further participate in biochemical reactions, influencing various molecular targets and pathways.

類似化合物との比較

- Benzoic acid

- Nitrobenzene

- Anthranilic acid

- 3,5-Dinitrobenzoic acid

- 3-Nitrobenzoic acid

- 2-Nitrobenzoic acid

Comparison: 4-Nitrobenzoic acid is unique due to its specific nitro group position, which influences its reactivity and applications. Compared to benzoic acid, the presence of the nitro group in this compound makes it more reactive in electrophilic substitution reactions. Nitrobenzene, on the other hand, lacks the carboxyl group, making its chemical behavior different from that of this compound .

生物活性

4-Nitrobenzoic acid (4-NBA) is an aromatic compound with significant biological activities. This article explores its pharmacological properties, toxicological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group () attached to a benzoic acid structure. Its chemical structure is pivotal in determining its biological activity, influencing interactions with biological macromolecules.

Carcinogenicity and Mutagenicity

Research indicates that 4-NBA exhibits mutagenic properties. In bacterial assays, it was found to be mutagenic, while clastogenic effects were observed in Chinese hamster ovary (CHO) cells but not in bone marrow cells of Chinese hamsters or peripheral erythrocytes of mice . A two-year carcinogenicity study revealed an increase in adenomas in the clitoral gland of female rats at doses of 125 mg/kg body weight per day . The no-observed-adverse-effect level (NOAEL) was determined to be 70 mg/kg body weight per day .

Hematological Effects

In a 13-week study, significant changes in hematological parameters were noted, including increased reticulocyte counts and decreased erythrocyte counts, hemoglobin levels, and hematocrit values at doses exceeding 660 mg/kg body weight per day . These findings suggest potential regenerative anemia associated with high-dose exposure.

Anticancer Properties

Recent investigations into the anticancer activity of 4-NBA derivatives have shown promising results. Complexes involving nitrobenzoic acid demonstrated significant cytotoxicity against various cancer cell lines, functioning similarly to cisplatin by binding to DNA and inhibiting replication . The half-maximal inhibitory concentration (IC50) values indicated that these complexes are more effective than free ligands against tumor cells .

Antimicrobial Activity

4-NBA exhibits notable antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. Hydrazide-hydrazones derived from 4-NBA displayed significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities .

Metabolism and Pharmacokinetics

The metabolism of 4-NBA involves reduction to 4-aminobenzoic acid, mediated by liver microsomes. The reduction rates vary across species; for instance, male Sprague-Dawley rats exhibited higher reductase activity compared to females . Additionally, the enzyme activities involved in its metabolism were detected in human fetal liver and intestinal microsomes, indicating potential developmental implications .

Case Studies

- Carcinogenicity Study : A two-year study on rats showed that exposure to 5,000 ppm of 4-NBA resulted in lower incidences of mononuclear cell leukemia compared to control groups, suggesting a complex interaction between dose and cancer risk .

- Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that increasing concentrations of nitrobenzoate complexes led to a decrease in viable cell counts, confirming their potential as anticancer agents .

Summary Table of Biological Activities

特性

IUPAC Name |

4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNPYWUJOZPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4, Array | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt) | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020966 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

396 °F (NTP, 1992), 202 °C, 201 °C c.c. | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor) | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³ | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1 | |

| Record name | 4-Nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals | |

CAS No. |

62-23-7 | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83NWR61OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

468 °F (NTP, 1992), Sublimes, 242 °C | |

| Record name | P-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20759 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1684 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitrobenzoic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. Key spectroscopic data includes:

- IR spectroscopy: Characteristic peaks for the carboxyl group (C=O stretching around 1700 cm-1) and nitro group (N=O stretching around 1500-1300 cm-1) are observed. [, , , ]

- NMR spectroscopy: 1H and 13C NMR spectra provide valuable information about the chemical environment of different protons and carbon atoms in the molecule. [, ]

Q2: How does the structure of this compound influence its solubility?

A2: The presence of both a polar carboxyl group and a relatively non-polar aromatic ring makes this compound moderately soluble in water. Its solubility is influenced by factors like temperature and the presence of salts. Increased solubility in water is observed with the addition of potassium fluoride, attributed to hydrogen bonding between the carboxyl group's proton and fluoride ions. [, ]

Q3: What polymorphs of this compound are known, and how can they be differentiated?

A3: this compound exhibits polymorphism, with at least three forms identified. Form I is the thermodynamically stable form at room temperature. These forms can be differentiated using techniques like powder X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). [, ]

Q4: What are the common starting materials and reaction conditions for synthesizing this compound?

A4: this compound can be synthesized through various routes, including:

- Oxidation of 4-nitrotoluene: This method often employs oxidizing agents like ozone or nitric acid, potentially in the presence of catalysts like cobalt bromide or N-hydroxyphthalimide. [, , , ]

- Recovery from waste streams: this compound can be recovered from waste generated during the synthesis of compounds like 4-nitroacetophenone. []

Q5: What role does this compound play in the synthesis of procaine?

A5: this compound is a key intermediate in the multi-step synthesis of procaine, a local anesthetic. It is first converted to 4-nitrobenzoyl chloride, which then undergoes esterification and subsequent reduction to yield procaine. []

Q6: Does this compound exhibit catalytic activity, and if so, in what types of reactions?

A6: While not a catalyst itself, this compound can act as a mediator in electrochemical reactions. For example, it has been incorporated into biocatalysts for enzymatic biofuel cells, enhancing the anodic reaction. []

Q7: How is computational chemistry employed to study this compound?

A7: Computational methods are used for various purposes, including:

- Crystal structure prediction: Predicting potential polymorphs of this compound and their relative stability. [, ]

- Molecular modeling: Investigating intermolecular interactions, such as hydrogen bonding and halogen bonding, in co-crystals containing this compound. [, , , ]

Q8: How do structural modifications of this compound affect its properties and potential applications?

A8: Structural modifications can significantly alter the compound's properties:

- Substitution at the 2-position: Introducing a chlorine atom at this position (2-chloro-4-nitrobenzoic acid) leads to compounds with reported antiviral and anti-cancer properties. [, ]

- Modification of the carboxyl group: Esterification or formation of salts can influence solubility, melting point, and other physicochemical properties. [, ]

Q9: Are there established SHE regulations specific to this compound?

A9: While specific regulations for this compound might vary depending on the region and intended application, general chemical safety guidelines and regulations apply. It's crucial to consult relevant safety data sheets and regulatory agencies for detailed information.

Q10: How is this compound metabolized in biological systems?

A10: Studies in marmosets demonstrated that this compound undergoes reduction to amino derivatives, primarily in the gut, with gut microflora significantly influencing this process. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: Research indicates that certain fungal species, like Phanerochaete chrysosporium, can degrade this compound, with cytochrome P450 enzymes playing a role in its metabolic pathway. [, ] Further research is necessary to fully understand its environmental persistence and potential ecotoxicological effects.

Q12: What analytical techniques are commonly used to characterize and quantify this compound?

A12: Various techniques are employed, including:

- Spectroscopy: IR and NMR spectroscopy are used for structural elucidation. [, , , ]

- **Chromatography: ** HPLC is commonly used to assess purity and quantify this compound in mixtures. [, , ]

- Thermal Analysis: Techniques like DSC and TGA provide information about melting point, thermal stability, and potential phase transitions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。